1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1352398-34-5
Cat. No.: VC2955615
Molecular Formula: C10H6BrN3O
Molecular Weight: 264.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352398-34-5 |
|---|---|
| Molecular Formula | C10H6BrN3O |
| Molecular Weight | 264.08 g/mol |
| IUPAC Name | 1-acetyl-6-bromopyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H6BrN3O/c1-6(15)14-5-7(4-12)8-2-3-9(11)13-10(8)14/h2-3,5H,1H3 |
| Standard InChI Key | HLGYZOPXEYYNHN-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N |
| Canonical SMILES | CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N |
Introduction
Chemical Identity and Structure
Basic Identification
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is identified by the CAS registry number 1352398-34-5. The compound has the molecular formula C10H6BrN3O and a molecular weight of 264.08 g/mol . It belongs to the pyrrolopyridine chemical family, specifically the 7-azaindole derivatives, which are characterized by their fused ring system combining pyrrole and pyridine rings with a nitrogen atom at position 7 of the indole ring system.
Structural Characteristics
The compound features a pyrrolopyridine core (also known as 7-azaindole) with three key substituents that define its chemical identity and reactivity:
-
An acetyl group (CH3CO-) at position 1 (N1) of the pyrrolopyridine ring
-
A bromine atom at position 6 of the pyridine ring
-
A carbonitrile group (-C≡N) at position 3 of the pyrrole ring
These structural elements contribute to the compound's unique chemical properties and potential biological activities. The presence of the electron-withdrawing carbonitrile group, the halogen substitution with bromine, and the acetylated nitrogen together create a distinctive electronic distribution across the molecule that influences its interactions with biological targets.
Physical and Chemical Properties
Chemical Reactivity
The reactivity of this compound is significantly influenced by its functional groups:
-
The carbonitrile group at position 3 can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions.
-
The bromine atom at position 6 makes the compound amenable to various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, allowing for further functionalization at this position.
-
The acetyl group on N1 serves as a protecting group for the pyrrole nitrogen and can be removed under appropriate deacetylation conditions to reveal the free N-H functionality.
These reactive sites make the compound a valuable building block in medicinal chemistry and organic synthesis .
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves a multi-step approach starting with appropriately substituted pyrrolopyridine precursors. General synthetic strategies may include:
-
Bromination of the pyrrolopyridine core using bromine or N-bromosuccinimide
-
Introduction of the cyano group at position 3 through cyanation reactions
-
N-acetylation of the pyrrole nitrogen using acetylating agents such as acetic anhydride
Optimization of reaction conditions, including temperature, solvent systems, and catalysts, is crucial for achieving high yields and purity .
Related Synthetic Compounds
Several structurally related compounds have been synthesized and studied, including:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (the non-acetylated version)
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (with bromine at position 4)
-
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate (with a methyl carboxylate instead of carbonitrile)
These compounds share core structural features but differ in their substitution patterns, resulting in varied chemical and biological properties .
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 4h* | 7 | 9 | 25 | 712 |
| PD173074 (reference) | 25 | 31 | 19 | >1000 |
*Compound 4h refers to a structurally related pyrrolopyridine derivative reported in reference
In Vitro and Cellular Studies
Research on pyrrolopyridine-based FGFR inhibitors has demonstrated significant antiproliferative effects in cancer cell lines with FGFR genetic alterations. For example, compound 4h from the published study inhibited breast cancer 4T1 cell proliferation and induced apoptosis. The compound also significantly inhibited migration and invasion of these cancer cells, suggesting potential anti-metastatic properties .
These findings highlight the potential of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related structures as lead compounds for the development of novel anticancer therapeutics targeting FGFR signaling pathways.
Structure-Activity Relationships
Effect of Structural Modifications
Analysis of structure-activity relationships within the pyrrolopyridine class of compounds reveals several key insights about how structural modifications affect biological activity:
-
The presence and position of the bromine atom significantly influences binding affinity to kinase targets, with position 6 (as in 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) generally conferring favorable properties.
-
The carbonitrile group at position 3 appears to be important for kinase inhibitory activity, potentially through hydrogen bonding interactions with residues in the kinase binding pocket.
-
N-acetylation (as in 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) versus non-acetylated derivatives (as in 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) can significantly affect physicochemical properties and binding characteristics .
Comparison with Related Compounds
The relationship between structure and activity becomes evident when comparing 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with structurally related compounds:
Table 2: Structural Comparison of Related Pyrrolopyridine Derivatives
| Compound | Position of Br | N1 Substitution | Position 3 Group | Distinctive Features |
|---|---|---|---|---|
| 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 6 | Acetyl | Carbonitrile | Complete substitution pattern |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 6 | H | Carbonitrile | Lacks N-acetylation |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 4 | H | Carbonitrile | Different bromine position |
| Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 6 | H | Methyl carboxylate | Ester instead of nitrile |
These structural variations provide valuable insights for medicinal chemists seeking to optimize the biological activities of these compounds through targeted modifications .
Medicinal Chemistry Implications
Lead Optimization Strategies
For researchers working to develop 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a lead compound, several optimization strategies may be considered:
-
Modifying the bromine substituent through cross-coupling reactions to introduce diverse aromatic and heteroaromatic groups that may enhance binding affinity and selectivity.
-
Exploring alternatives to the acetyl group on N1 to modulate lipophilicity, hydrogen bonding capabilities, and metabolic stability.
-
Investigating modifications to the carbonitrile group, such as conversion to amides, oxadiazoles, or other bioisosteres to optimize interactions with target proteins and improve pharmacokinetic properties .
These strategies align with established medicinal chemistry principles for optimizing hit and lead compounds into drug candidates with improved efficacy and safety profiles.
Current Research Trends and Future Directions
Recent Advances
Recent research on pyrrolopyridine derivatives like 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has focused on several key areas:
-
Development of more selective kinase inhibitors with improved potency against specific targets like FGFR subtypes.
-
Exploration of novel synthetic routes to access these compounds more efficiently and sustainably.
-
Investigation of combination therapies with other anticancer agents to overcome resistance mechanisms and improve clinical outcomes .
Future Research Opportunities
Several promising directions for future research on 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds include:
-
More comprehensive structure-activity relationship studies to further optimize these compounds for specific kinase targets.
-
Expanded investigation of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
-
Exploration of novel applications beyond cancer therapy, such as in treating inflammatory diseases, fibrotic conditions, or other pathologies with dysregulated kinase signaling .
-
Development of more selective FGFR subtype inhibitors to reduce off-target effects and improve therapeutic index.
These research directions could substantially advance our understanding of this compound class and accelerate the development of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume